Bis(cyclopentadienyl)dicarbonyl titanium(II)
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Overview
Description
Bis(cyclopentadienyl)dicarbonyl titanium(II): This maroon-colored, air-sensitive species is soluble in aliphatic and aromatic solvents . It has been used in various chemical reactions and has significant applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(cyclopentadienyl)dicarbonyl titanium(II) is typically prepared by the reduction of titanocene dichloride with magnesium as a slurry in tetrahydrofuran (THF) under an atmosphere of carbon monoxide . The reaction can be represented as follows:
(C5H5)2TiCl2+Mg+2CO→(C5H5)2Ti(CO)2+MgCl2
Another method involves the reduction of titanocene dichloride with sodium cyclopentadienyl under a carbon monoxide atmosphere .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis typically involves similar reduction processes using readily available reagents like magnesium or sodium cyclopentadienyl under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: Bis(cyclopentadienyl)dicarbonyl titanium(II) undergoes various types of chemical reactions, including:
Reduction: It can reduce sulfoxides to sulfides.
Reductive Coupling: It facilitates the reductive coupling of aromatic aldehydes.
Deoxygenation: It is used for the deoxygenation of aldehydes.
Common Reagents and Conditions:
Sulfoxides: Reduced to sulfides using bis(cyclopentadienyl)dicarbonyl titanium(II) under mild conditions.
Aromatic Aldehydes: Coupled reductively in the presence of this compound.
Aldehydes: Deoxygenated using this compound.
Major Products:
Sulfides: From the reduction of sulfoxides.
Coupled Aromatic Compounds: From the reductive coupling of aromatic aldehydes.
Deoxygenated Aldehydes: From the deoxygenation of aldehydes.
Scientific Research Applications
Chemistry:
Catalysis: Used as a catalyst in various organic reactions.
Reagents: Acts as a reagent in the synthesis of complex organic molecules.
Biology and Medicine:
Industry:
Thin Film Deposition: Used in the deposition of thin films in semiconductor manufacturing.
LED Manufacturing: Plays a role in the production of light-emitting diodes (LEDs).
Mechanism of Action
Mechanism: Bis(cyclopentadienyl)dicarbonyl titanium(II) exerts its effects through its ability to donate electrons and facilitate electron transfer reactions. It interacts with various substrates, reducing them or coupling them through electron transfer processes .
Molecular Targets and Pathways:
Sulfoxides: Reduced to sulfides through electron donation.
Aromatic Aldehydes: Coupled reductively via electron transfer.
Aldehydes: Deoxygenated through electron transfer mechanisms.
Comparison with Similar Compounds
Bis(cyclopentadienyl)titanium dichloride: Another titanium compound with similar structural features but different reactivity.
Bis(cyclopentadienyl)titanium difluoride: Similar in structure but used in different applications.
Uniqueness: Bis(cyclopentadienyl)dicarbonyl titanium(II) is unique due to its ability to facilitate a wide range of reduction and coupling reactions under mild conditions, making it a versatile reagent in organic synthesis .
Properties
Molecular Formula |
C12H2O2Ti-8 |
---|---|
Molecular Weight |
226.01 g/mol |
IUPAC Name |
carbon monoxide;cyclopenta-1,3-diene;titanium(2+) |
InChI |
InChI=1S/2C5H.2CO.Ti/c2*1-2-4-5-3-1;2*1-2;/h2*1H;;;/q2*-5;;;+2 |
InChI Key |
JKTXWOXFRCWTOF-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.[Ti+2] |
Origin of Product |
United States |
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